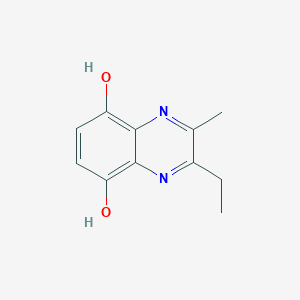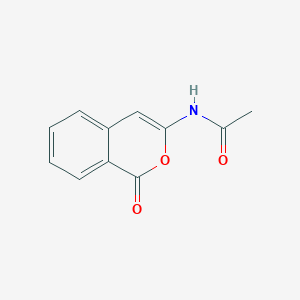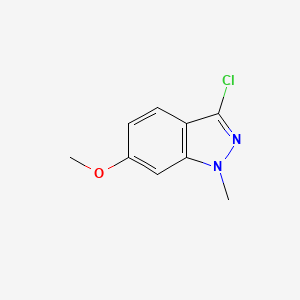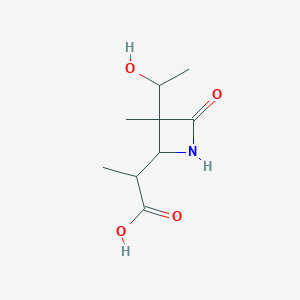
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid is a complex organic compound that features a four-membered azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid typically involves the formation of the azetidinone ring followed by functional group modifications. One common method includes the reaction of a β-lactam precursor with appropriate reagents to introduce the hydroxyethyl and propanoic acid groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and the use of green chemistry principles to reduce environmental impact.
化学反应分析
Types of Reactions
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antibiotics and anti-inflammatory agents.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the transition state of their substrates, thereby blocking their catalytic function. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
相似化合物的比较
Similar Compounds
Penicillins: These antibiotics also contain a β-lactam ring and exhibit similar enzyme inhibition properties.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Highly potent β-lactam antibiotics used for treating severe infections.
Uniqueness
2-(3-(1-Hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl)propanoic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and propanoic acid groups provide additional sites for chemical modification, enhancing its versatility in various applications.
属性
分子式 |
C9H15NO4 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-[3-(1-hydroxyethyl)-3-methyl-4-oxoazetidin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H15NO4/c1-4(7(12)13)6-9(3,5(2)11)8(14)10-6/h4-6,11H,1-3H3,(H,10,14)(H,12,13) |
InChI 键 |
CGUQIOMUNIKMDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C(C(=O)N1)(C)C(C)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B11900031.png)
![Thiazolo[5,4-c]isoquinolin-2-amine](/img/structure/B11900049.png)

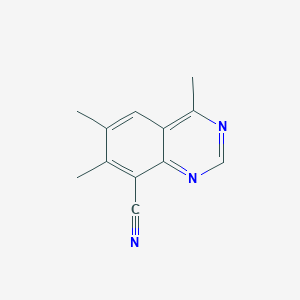
![Thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B11900069.png)
![(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B11900072.png)
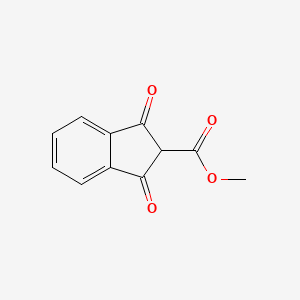

![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B11900080.png)
